3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine
Description
3-{2-Amino-1-[(4-Fluorophenyl)sulphonyl]ethyl}pyridine (IUPAC name: 2-(4-fluorophenyl)sulfonyl-2-pyridin-3-ylethanamine) is a sulfonamide-containing pyridine derivative. Its molecular formula is C₁₃H₁₃FN₂O₂S, with a molecular weight of 280.32 g/mol . The compound features a pyridine ring linked to a 4-fluorophenylsulfonyl group via an ethylamine bridge. Key structural attributes include:
- Fluorine substituent: Improves metabolic stability and lipophilicity.
- Amino group: Facilitates hydrogen bonding and solubility .
This compound is listed in supplier databases (e.g., Advanced Technology & Industrial Co., Ltd.) but lacks detailed pharmacological or synthetic data in the provided evidence. Its structural analogs, however, have been extensively studied for antimicrobial, enzyme inhibitory, and synthetic applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-2-pyridin-3-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-11-3-5-12(6-4-11)19(17,18)13(8-15)10-2-1-7-16-9-10/h1-7,9,13H,8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANHAGSXTBSCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Aminoethyl Intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the aminoethyl intermediate.
Coupling with Pyridine: The aminoethyl intermediate is then coupled with a pyridine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine is CHFNOS, with a molecular weight of approximately 280.32 g/mol. The compound features a pyridine ring substituted with an amino group and a sulfonyl group linked to a 4-fluorophenyl moiety. The presence of the fluorine atom enhances the compound's biological activity and stability, making it a valuable candidate for further research .
Anticancer Activity
Research indicates that compounds containing pyridine and sulfonamide functionalities exhibit significant biological activities, including anticancer properties . 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine has shown promise as an inhibitor of enzymes involved in cancer progression. Its structural features allow it to interact with specific biological targets, potentially leading to the inhibition of tumor growth.
Antimicrobial Effects
The compound also demonstrates antimicrobial activity , which is crucial for developing new treatments against bacterial infections. Studies suggest that its interaction with various biological macromolecules can lead to significant inhibition of bacterial growth, positioning it as a lead compound for new antibiotic therapies .
Biological Interactions
Understanding the interaction profiles of 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine with biological macromolecules is essential for elucidating its mechanism of action. Techniques such as molecular docking , surface plasmon resonance, and fluorescence spectroscopy are employed to study binding affinities and kinetics. Preliminary data indicate that the compound may interact with specific receptors or enzymes, modulating their activity effectively .
Case Study 1: Anticancer Research
A study investigating the anticancer effects of 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine found that it effectively inhibited specific cancer cell lines in vitro. The findings suggest that the compound's mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study 2: Antibacterial Screening
In another study focused on antimicrobial activity, derivatives of 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine were tested against various bacterial strains. The results indicated significant antibacterial effects, particularly against Gram-positive bacteria, which highlights its potential as a new therapeutic agent in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The amino and sulfonyl groups play a crucial role in binding to these targets, leading to changes in their activity. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyridine-Based Sulfonamides
a. 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl) Derivatives
These derivatives (e.g., Q1-Q14 in ) share a pyridine core but differ in substituents:
- Chloro and aryl groups: Substitutions at the pyridine ring (e.g., -Cl, -NO₂, -OCH₃) modulate electronic and steric effects.
- Hexahydroquinoline moiety: Present in these analogs but absent in the target compound, conferring conformational rigidity .
Key Data Comparison :
The higher molecular weight of Q12 correlates with extended aromatic systems and additional substituents, which likely enhance thermal stability and bioactivity .
b. Cathepsin Inhibitors ()
A structurally related CatS inhibitor (compound 29 ) features:
- Difluorobenzylsulfonyl group : Similar sulfonyl motif but with additional fluorine atoms.
- Trifluoroethylamino moiety: Enhances enzyme binding via hydrophobic interactions.
Comparison :
Sulfonamide-Containing Propionic Acid Derivatives
The patent in describes 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid , a precursor to bicalutamide. Key differences include:
- Carboxylic acid group : Enhances solubility and metal-binding capacity.
- Hydroxy-methyl substituent : Critical for stereochemical control in synthesis.
2-Amino-3-Cyanopyridine Derivatives
reports 2-amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile, which shares the pyridine core and amino group but differs in:
- Cyanide substituent : Enhances electrophilicity for heterocyclic synthesis.
Functional Implications :
- The target compound’s sulfonyl group may offer superior hydrogen-bonding capacity compared to the cyano group in .
Biological Activity
3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine is a chemical compound with significant biological activity, particularly in the realms of antimicrobial and potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a pyridine ring and a sulfonamide moiety, contributing to its bioactivity.
Antimicrobial Properties
Research indicates that compounds similar to 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine exhibit notable antimicrobial activity. The following table summarizes findings related to the antibacterial efficacy of related compounds:
| Compound | Target Organism | Method of Evaluation | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Agar disc diffusion | 44 nM |
| Compound B | Escherichia coli | Agar dilution assay | 180 nM |
| Compound C | Proteus mirabilis | Disk diffusion method | Not specified |
| 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine | MRSA strains | In vitro testing | Potentially effective |
The compound has shown potential against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its possible application in treating resistant infections .
The mechanism by which 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine exerts its biological effects may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The presence of the sulfonamide group suggests potential interactions with bacterial dihydropteroate synthase, a key enzyme in folate synthesis .
Case Studies and Research Findings
- Antibacterial Activity Study : A study evaluated various derivatives of pyridine compounds, including those with fluorinated phenyl groups. The results indicated that modifications at the para-position significantly enhanced antibacterial activity against strains such as S. aureus and E. coli .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the introduction of electron-withdrawing groups, such as fluorine, can enhance the potency of pyridine derivatives against microbial targets. The fluorine atom's electronegativity likely contributes to increased binding affinity to bacterial enzymes .
- In Vivo Studies : Preliminary in vivo studies suggest that compounds similar to 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine may possess anti-inflammatory properties alongside their antimicrobial effects, making them candidates for dual-action therapies .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine?
- Methodological Answer : Synthesis typically involves sulfonylation and amination steps. For example, analogous compounds are synthesized by reacting chloro-hydroxypropionic acid derivatives with 4-fluorophenylsulfinic acid salts (e.g., sodium salt) in polar solvents like dichloromethane under basic conditions (NaOH) . Key parameters include temperature control (20–25°C), stoichiometric ratios (1:1.2 for sulfinic acid derivatives), and purification via recrystallization to achieve >95% purity .
Q. How can the purity of 3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine be validated post-synthesis?
- Methodological Answer : Purity is assessed using HPLC (reversed-phase C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. For instance, analogous sulfonamide derivatives are confirmed via H NMR (δ 7.8–8.2 ppm for pyridine protons) and LC-MS (m/z 325.1 [M+H]) . Crystallographic data (e.g., single-crystal X-ray diffraction) can resolve ambiguities in structural assignments .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Adhere to hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and follow storage guidelines (P403: store in a well-ventilated place; P405: keep locked up). Waste must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How does the choice of sulfinic acid salt influence enantiomeric purity in synthesis?
- Methodological Answer : Sodium salts of 4-fluorophenylsulfinic acid are preferred for chiral synthesis. For example, reacting (+)-3-chloro-2-methyl-2-hydroxypropionic acid with sodium 4-fluorophenylsulfinate retains enantiomeric purity (>99% ee) due to minimized racemization under mild conditions (pH 7–8, 25°C) . Optical rotation ([α] = −15.6°) and chiral HPLC (Chiralpak AD-H column) validate stereochemical outcomes .
Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?
- Methodological Answer : Contradictions in NMR or MS data (e.g., unexpected peaks due to tautomerism) are resolved via:
- X-ray crystallography : Determines absolute configuration (e.g., C22H14FN3 derivatives with π-π stacking interactions) .
- DFT calculations : Predict H/C chemical shifts and compare with experimental data .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations for complex splitting patterns .
Q. What role does this compound play in synthesizing pharmaceutical intermediates like bicalutamide?
- Methodological Answer : The compound’s sulfonyl group acts as a directing moiety in coupling reactions. For example, (−)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid (a derivative) is a key intermediate in bicalutamide synthesis. The reaction proceeds via nucleophilic substitution with 4-fluoroaniline, followed by catalytic hydrogenation to install the amine group .
Q. How can computational modeling optimize reaction pathways for derivatives?
- Methodological Answer :
- Docking studies : Evaluate binding affinity of derivatives to target proteins (e.g., androgen receptors for anticancer applications) .
- MD simulations : Assess stability of sulfonamide-protein complexes in aqueous environments .
- QM/MM methods : Model transition states for sulfonylation reactions to predict regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
